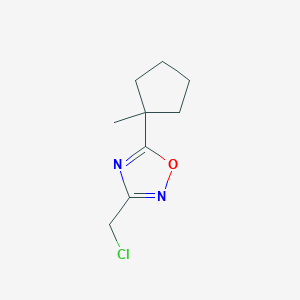
3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole (CMC-OMO) is a synthetic organic compound that has been used in various scientific research applications. It is a heterocyclic compound that contains a ring of five atoms, one of which is nitrogen, and is a derivative of oxadiazole. CMC-OMO has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
科学的研究の応用
3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has been used in various scientific research applications, including the study of its biochemical and physiological effects. It has also been used to study the mechanism of action of certain drugs and to investigate the effects of certain drugs on various biological processes. Additionally, 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has been used in laboratory experiments to study the effects of various compounds on cell cultures.
作用機序
The mechanism of action of 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that it may act as an agonist or antagonist of certain receptors in the body, modulating their activity. Additionally, 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole may interact with various enzymes, influencing their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole have not been extensively studied. However, it has been shown to modulate the activity of certain receptors and enzymes, as well as to affect the production of certain hormones and neurotransmitters. Additionally, 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has been shown to affect the metabolism of certain compounds, as well as to affect the growth and development of cells in culture.
実験室実験の利点と制限
3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, it is not water-soluble, which can limit its use in certain experiments. Additionally, its effects on certain biological processes are not yet fully understood, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, further research into its synthesis and stability in solution is needed. Additionally, further research into its potential toxicity and effects on various biological systems is needed. Finally, further research into its potential applications in the development of drugs and other compounds is needed.
合成法
3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole is synthesized via a nucleophilic substitution reaction involving an alkyl halide and a nitrogen-containing heterocyclic compound. The reaction is carried out in an aqueous medium using an aqueous solution of sodium hydroxide as a base. The reaction is typically carried out at a temperature between 25°C and 40°C. The reaction is complete when the alkyl halide is replaced by a nitrogen-containing heterocyclic compound.
特性
IUPAC Name |
3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-9(4-2-3-5-9)8-11-7(6-10)12-13-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYQJKIZQGGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C2=NC(=NO2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


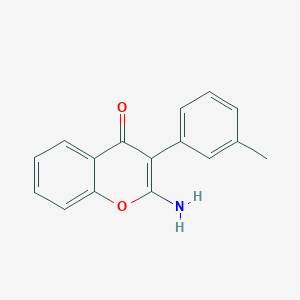
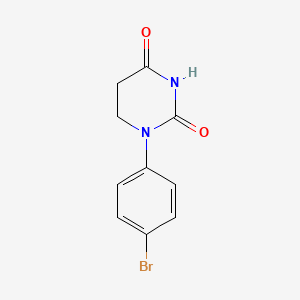
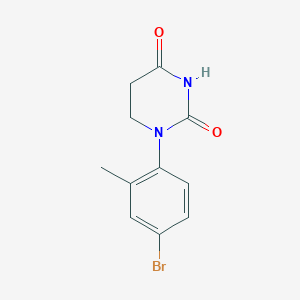
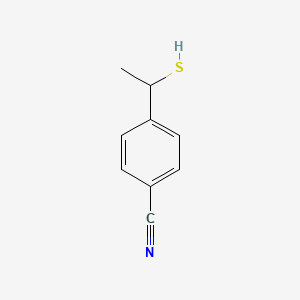
![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
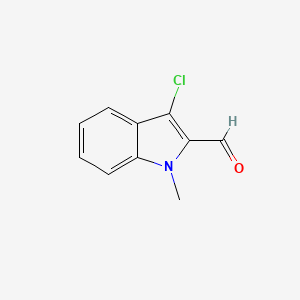
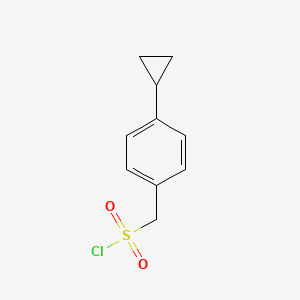
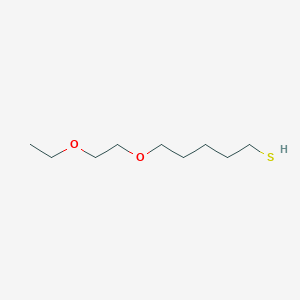
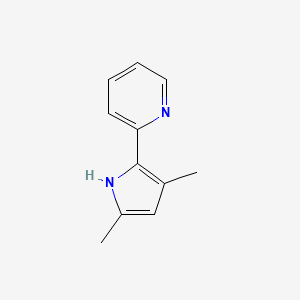
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)

![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)
![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)